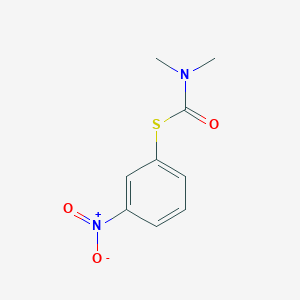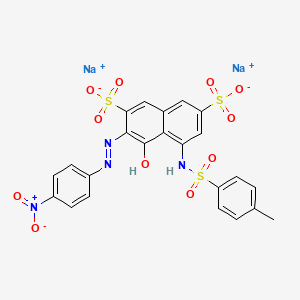![molecular formula C10H18S2 B14721067 1,5-Dithiaspiro[5.6]dodecane CAS No. 15077-18-6](/img/structure/B14721067.png)
1,5-Dithiaspiro[5.6]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dithiaspiro[5.6]dodecane is a heterocyclic compound with the molecular formula C10H18S2. It features a spiro structure, which means that two rings are connected through a single atom. In this case, the compound contains sulfur atoms, making it a dithia compound. This unique structure imparts specific chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dithiaspiro[5.6]dodecane typically involves the formation of the spiro structure through cyclization reactions. One common method is the radical cyclization process, where a precursor molecule undergoes a series of reactions to form the spiro compound. This can involve hydrogen atom transfer (HAT) and radical cyclization steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory synthesis. This includes controlling temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dithiaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original dithia compound.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution Reactions: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original dithia compound.
Substitution: Compounds with different functional groups replacing hydrogen atoms.
Scientific Research Applications
1,5-Dithiaspiro[5.6]dodecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of spiro compounds and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and their interactions with sulfur-containing compounds.
Medicine: Research into potential therapeutic applications, such as the development of new drugs that target specific biological pathways.
Mechanism of Action
The mechanism of action of 1,5-Dithiaspiro[5.6]dodecane involves its interaction with molecular targets through its sulfur atoms. These interactions can include the formation of sulfur-sulfur bonds or the coordination with metal ions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: Another sulfur-containing spiro compound with different ring sizes.
1,3-Dioxane: A similar spiro compound but with oxygen atoms instead of sulfur.
1,3-Oxathiane: Contains both oxygen and sulfur atoms in the spiro structure.
Uniqueness
1,5-Dithiaspiro[5.6]dodecane is unique due to its specific ring size and the presence of two sulfur atoms. This gives it distinct chemical properties and reactivity compared to other spiro compounds. Its ability to undergo various chemical reactions and its applications in different fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
15077-18-6 |
|---|---|
Molecular Formula |
C10H18S2 |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
1,5-dithiaspiro[5.6]dodecane |
InChI |
InChI=1S/C10H18S2/c1-2-4-7-10(6-3-1)11-8-5-9-12-10/h1-9H2 |
InChI Key |
YWFVEPPOHJLDGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)SCCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



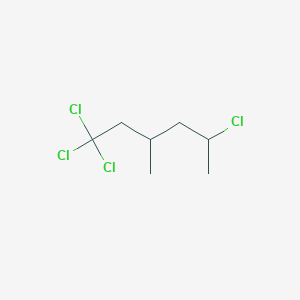
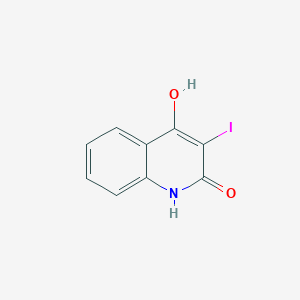
![2,6-Dipentylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14721001.png)
![5-Iodobenzo[b]arsindole](/img/structure/B14721004.png)

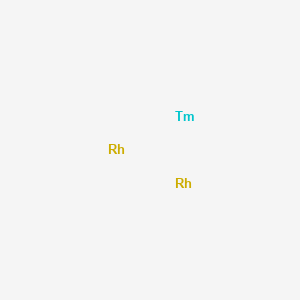
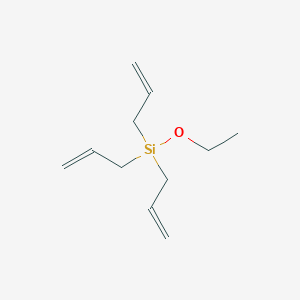

![5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14721026.png)

